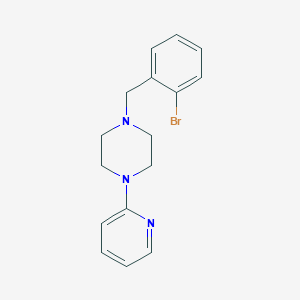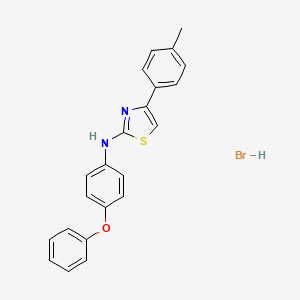
4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has gained significant attention in scientific research. This compound has various applications in the field of medicinal chemistry, particularly in the development of new drugs. In
Wirkmechanismus
The mechanism of action of 4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, it has been reported to act on various molecular targets, including enzymes, receptors, and signaling pathways. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been reported to modulate the activity of certain receptors, such as the serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide have been extensively studied in vitro and in vivo. This compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been reported to have antitumor effects by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to have antiviral effects by inhibiting viral replication and infectivity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide in lab experiments include its high potency, selectivity, and low toxicity. This compound has been shown to exhibit high activity against various molecular targets, making it a valuable tool for studying the biological mechanisms involved in various diseases. However, the limitations of using this compound include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide. One direction is to further investigate the molecular targets and signaling pathways involved in the biological activities of this compound. Another direction is to develop new derivatives of this compound with improved potency and selectivity. Furthermore, future research could focus on the development of new drug delivery systems for this compound to improve its bioavailability and efficacy. Overall, the potential applications of 4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide in medicinal chemistry are vast, and further research is needed to fully explore its therapeutic potential.
Synthesemethoden
The synthesis of 4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 4-methylbenzenethiol and 4-phenoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with bromine to obtain the hydrobromide salt of the compound. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
The 4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide compound has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties. In addition, this compound has been shown to have potential therapeutic effects on various diseases, such as cancer, viral infections, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS.BrH/c1-16-7-9-17(10-8-16)21-15-26-22(24-21)23-18-11-13-20(14-12-18)25-19-5-3-2-4-6-19;/h2-15H,1H3,(H,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWFAXNNXNVAKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[benzyl(phenylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide](/img/structure/B5194249.png)
![3-{[3-allyl-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-4-(ethylamino)benzonitrile](/img/structure/B5194256.png)
![6-methyl-N-(2-methylphenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5194264.png)
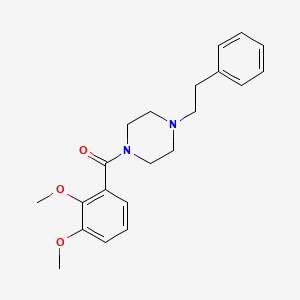
![N,N'-bis(4-chlorophenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B5194302.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5194308.png)
![4-{2-fluoro-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine](/img/structure/B5194313.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5194320.png)
![N-[1-(3-methylphenyl)-4-piperidinyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5194325.png)
![N-benzyl-N-methyl-3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanamide](/img/structure/B5194336.png)
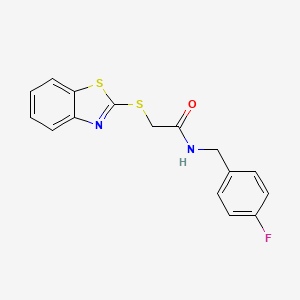
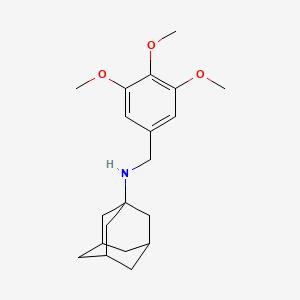
![6-ethyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5194365.png)
